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Dec-1-yn-5-yloxymethylbenzene

Cat. No.: B14772887
M. Wt: 244.37 g/mol
InChI Key: RYDBCJFQGRCLOM-UHFFFAOYSA-N
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Description

Structural Features and Unique Functional Group Combinations of Dec-1-yn-5-yloxymethylbenzene

The structure of this compound is characterized by a ten-carbon chain (decane skeleton) with a terminal triple bond (alkyne) at the first carbon position. At the fifth carbon, an oxygen atom connects the decynyl chain to a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group). This arrangement results in a chiral center at the C-5 position, meaning the compound can exist as (R) and (S) enantiomers. wolfabio.com

The key functional groups are:

Terminal Alkyne (Dec-1-yne moiety): The C-H bond on the sp-hybridized carbon of a terminal alkyne is notably acidic compared to C-H bonds in alkanes and alkenes. libretexts.org This acidity allows for deprotonation to form a potent nucleophile, the acetylide anion. libretexts.org

Secondary Benzyl Ether: The ether linkage connects the chiral C-5 of the decynyl chain to a benzyl group. Benzyl ethers are frequently employed as protecting groups for alcohols in multi-step syntheses due to their stability under various reaction conditions and their susceptibility to cleavage under specific, mild conditions, often through catalytic hydrogenation. organic-chemistry.orgfiveable.me

The combination of a reactive terminal alkyne and a stable, yet cleavable, benzyl ether on a flexible aliphatic chain offers a unique scaffold for synthetic chemists.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular FormulaC₁₇H₂₄O
Molecular Weight244.37 g/mol
IUPAC Name(dec-1-yn-5-yloxymethyl)benzene
CAS Number1355990-11-2
ChiralityExists as (S) and (R) enantiomers

Data sourced from PubChem rsc.org

Significance within Contemporary Organic Synthesis and Chemical Research

While direct applications of this compound are not extensively documented, its structural motifs are of considerable importance in modern organic synthesis.

The terminal alkyne functional group is particularly valuable for its versatility in forming carbon-carbon bonds. masterorganicchemistry.com The acetylide anion, generated by treating the terminal alkyne with a strong base, can react with various electrophiles, such as alkyl halides and carbonyl compounds, in SN2 and nucleophilic addition reactions, respectively. libretexts.org This reactivity is fundamental for building more complex molecular architectures. khanacademy.org

Furthermore, terminal alkynes are key participants in "click chemistry," a concept that emphasizes rapid, reliable, and high-yielding reactions. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where a terminal alkyne reacts with an azide (B81097) to form a stable triazole ring. nih.govwikipedia.org This reaction is widely used in drug discovery, bioconjugation, and materials science. The alkyne moiety in this compound could potentially be utilized in such click reactions to link the molecule to other substrates.

The benzyl ether group is a classic protecting group for alcohols. organic-chemistry.org Its presence in this compound suggests that the molecule could be a synthetic intermediate where the hydroxyl group at C-5 of a dec-1-yn-5-ol precursor is masked. beilstein-journals.orgnih.gov This protection allows for chemical modifications at the alkyne terminus without interference from the alcohol. Subsequent removal of the benzyl group would then reveal the hydroxyl functionality for further reactions.

Emerging Research Trajectories for Alkyne-Ether Compounds

Research into molecules containing both alkyne and ether functionalities, like this compound, is driven by the quest for new synthetic methodologies and novel molecular structures with specific functions.

One area of interest is the synthesis of chiral propargyl alcohols and ethers . acs.orgnih.gov These compounds are valuable building blocks for the synthesis of biologically active natural products and pharmaceuticals. rsc.orgnih.gov The development of asymmetric methods to synthesize specific enantiomers of compounds like this compound is an active area of research. organic-chemistry.org

The presence of the alkyne group also opens up possibilities for its conversion into other functional groups. For instance, partial reduction can yield either the cis- or trans-alkene, while hydration can produce a ketone. libretexts.org These transformations, performed on a molecule like this compound, could lead to a variety of derivatives with different properties and potential applications.

Furthermore, the discovery of alkyne-containing natural products with diverse biological activities, such as antifungal and antibacterial properties, continues to inspire the synthesis of novel alkyne-containing molecules. nih.gov The exploration of the biological properties of this compound and its derivatives could be a fruitful avenue for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O B14772887 Dec-1-yn-5-yloxymethylbenzene

Properties

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

dec-1-yn-5-yloxymethylbenzene

InChI

InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3

InChI Key

RYDBCJFQGRCLOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC#C)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Dec 1 Yn 5 Yloxymethylbenzene and Analogous Alkyne Ether Architectures

Strategies for Constructing Terminal Alkyne Moieties

The terminal alkyne is a versatile functional group in organic synthesis, serving as a linchpin for carbon-carbon bond formation through reactions such as Sonogashira coupling, click chemistry, and acetylide addition. Several reliable methods exist for the introduction of this moiety.

Dehydrohalogenation Approaches for Terminal Alkynes

Dehydrohalogenation of dihalides is a classical and effective method for the synthesis of alkynes. This elimination reaction typically involves the treatment of a vicinal or geminal dihalide with a strong base to remove two equivalents of hydrogen halide.

For a target like Dec-1-yn-5-yloxymethylbenzene, a plausible dehydrohalogenation route would start from a precursor such as 1,1-dihalodecane or 1,2-dihalodecane, which already possesses the required carbon chain. The choice of dihalide starting material and base is critical to ensure the formation of the terminal alkyne and to minimize the formation of internal alkyne isomers.

Table 1: Representative Bases and Conditions for Dehydrohalogenation

BaseSolventTemperatureComments
Sodium amide (NaNH₂)Liquid Ammonia-33 °CHighly effective for terminal alkyne synthesis. The strong basicity can cause isomerization of terminal alkynes to internal alkynes if the reaction is not carefully controlled.
Potassium tert-butoxide (KOtBu)Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)Room Temp. to RefluxA strong, non-nucleophilic base. Often used for dehydrohalogenation of less reactive substrates.
Potassium hydroxide (B78521) (KOH)EthanolRefluxA common and inexpensive base, though harsher conditions may be required, which can lead to side reactions.

The reaction proceeds via a step-wise elimination mechanism. In the case of a vicinal dihalide, the first elimination yields a vinylic halide, which then undergoes a second elimination to form the alkyne. With a geminal dihalide, the initial elimination also produces a vinylic halide.

Conversion from Non-Alkyne Precursors to Terminal Alkynes

Modern synthetic chemistry offers several powerful methods to convert carbonyl compounds, particularly aldehydes, into terminal alkynes. These methods are advantageous as aldehydes are readily available starting materials.

The Corey-Fuchs reaction provides a reliable two-step protocol for this transformation. masterorganicchemistry.comyoutube.com The aldehyde is first treated with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoalkene. Subsequent treatment of the dibromoalkene with a strong base, typically an alkyllithium reagent like n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.

A hypothetical Corey-Fuchs synthesis of a dec-1-yne precursor could start from nonanal.

Table 2: Typical Reagents and Intermediates in the Corey-Fuchs Reaction

StepReagentsIntermediate/Product
1Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)1,1-Dibromo-1-decene
2n-Butyllithium (n-BuLi)Dec-1-yne

Another important method is the Seyferth-Gilbert homologation , and its widely used modification, the Ohira-Bestmann reaction . researchgate.net This one-pot procedure converts an aldehyde directly to a terminal alkyne using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a base like potassium carbonate in methanol. This method is often preferred due to its milder reaction conditions and operational simplicity. researchgate.net

Homologation Reactions Towards Terminal Alkynes

Homologation refers to the extension of a carbon chain by a single carbon atom. In the context of alkyne synthesis, this often involves the reaction of a metal acetylide with a suitable electrophile. For the synthesis of a long-chain terminal alkyne, one could start with a shorter terminal alkyne, deprotonate it to form the corresponding acetylide, and then react it with an alkyl halide.

For instance, the synthesis of dec-1-yne could be envisioned by the reaction of sodium acetylide with 1-bromooctane. However, for the specific target of this compound, this approach would require the synthesis of a more complex alkyl halide fragment already containing the benzyloxymethyl ether moiety.

Formation of the Ether Linkage: Focus on Benzyloxymethyl Ethers

The benzyloxymethyl (BOM) ether is a common protecting group for alcohols, but in the case of this compound, it is an integral part of the target structure. Its formation requires the creation of an ether bond between the C5-hydroxyl group of a dec-1-yn-5-ol precursor and a benzyloxymethyl group.

Williamson Ether Synthesis and Related Alkylation Methods

The Williamson ether synthesis is a cornerstone of ether formation and involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comyoutube.combeilstein-journals.orgorganic-chemistry.orgbyjus.com In the context of synthesizing this compound, this would involve the deprotonation of dec-1-yn-5-ol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then be treated with benzyl (B1604629) chloromethyl ether to form the desired product.

Table 3: Reagents and Conditions for Williamson Ether Synthesis of a Secondary Alkynol

Alcohol PrecursorBaseAlkylating AgentSolventTypical Conditions
Dec-1-yn-5-olSodium hydride (NaH)Benzyl chloromethyl etherTetrahydrofuran (THF) or Dimethylformamide (DMF)0 °C to room temperature

Care must be taken in this reaction as benzyl chloromethyl ether is a reactive alkylating agent. The choice of a non-protic solvent is crucial to prevent quenching of the alkoxide. The SN2 nature of the reaction means that it is generally efficient for primary and secondary alcohols. masterorganicchemistry.comyoutube.combeilstein-journals.orgorganic-chemistry.orgbyjus.com

Catalytic Alkoxylation and Oxy-Functionalization

More recent developments in ether synthesis include catalytic methods that avoid the need for stoichiometric strong bases and reactive alkyl halides. While direct catalytic alkoxylation of a C-H bond at the 5-position of dec-1-yne is conceptually possible, it would likely be unselective. A more plausible catalytic approach involves the reaction of an alcohol with another alcohol or an electrophilic benzyl source.

For instance, methods have been developed for the benzylation of alcohols using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. nih.govd-nb.info This reagent, upon heating, can transfer a benzyl group to an alcohol. While this specific reagent provides a benzyl ether, analogous reagents could potentially be developed for the transfer of a benzyloxymethyl group.

Catalytic methods involving the dehydrative coupling of a secondary alcohol like dec-1-yn-5-ol with benzyl alcohol are also an area of active research, often employing transition metal catalysts. These methods offer a more atom-economical approach to ether synthesis.

Stereoselective Formation of the 5-Yloxy Position

The critical structural feature of this compound is the chiral center at the C-5 position, which is part of an ether linkage. The stereoselective formation of this benzyloxy group is paramount for synthesizing enantiomerically pure forms of the molecule. This is typically achieved by forming the ether from a chiral secondary alcohol precursor, dec-1-yn-5-ol. The choice of etherification method dictates the stereochemical outcome at this center.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this context, an enantiomerically pure dec-1-yn-5-ol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. Subsequent reaction with benzyl bromide proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com Since the SN2 reaction occurs at the benzyl halide and does not break the chiral C-O bond of the alcohol, the stereochemistry at the C-5 position is retained from the starting alcohol. masterorganicchemistry.com

Mitsunobu Reaction: In contrast to the Williamson synthesis, the Mitsunobu reaction provides a powerful method for achieving a complete inversion of stereochemistry at the chiral center. wikipedia.orgorganic-chemistry.org This reaction converts a secondary alcohol directly into various functional groups, including ethers. jk-sci.com Reacting an enantiomerically pure dec-1-yn-5-ol with benzyl alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) activates the hydroxyl group. wikipedia.orgchemistrysteps.com The subsequent SN2 displacement by the benzyloxy nucleophile occurs with a clean inversion of the stereocenter. organic-chemistry.orgchemistrysteps.com This allows for the synthesis of the opposite enantiomer of this compound from the same chiral alcohol precursor.

The selection between these methods offers strategic control over the final stereochemistry of the target molecule, as summarized in the table below.

MethodKey ReagentsStereochemical Outcome at C-5Mechanism
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Benzyl Halide (e.g., Benzyl Bromide)RetentionSN2 at Benzyl Halide
Mitsunobu ReactionPPh₃, DEAD (or DIAD), Benzyl AlcoholInversionSN2 at Chiral Alcohol Center

Convergent Synthesis Approaches for this compound

A convergent synthesis, where molecular fragments are prepared independently and then combined, is often more efficient for constructing complex molecules than a linear approach. For this compound, the molecule can be disconnected into key building blocks, or synthons, which are then assembled. The most logical disconnection is at the C4-C5 bond, breaking the molecule into a nucleophilic alkyne fragment and an electrophilic fragment containing the benzyloxy group.

A primary convergent strategy involves the nucleophilic addition of an acetylide to an aldehyde. libretexts.orgmasterorganicchemistry.com This approach can be outlined as follows:

Fragment A Synthesis (Nucleophile): The C1-C4 fragment can be derived from but-1-yne. Treatment with a strong base like n-butyllithium (n-BuLi) generates the corresponding lithium acetylide, a potent nucleophile. libretexts.org

Fragment B Synthesis (Electrophile): The C5-C10 fragment, containing the pre-installed benzyloxy group, can be prepared as an aldehyde. A suitable precursor is 1-benzyloxyhexan-6-al.

Fragment Coupling: The lithium acetylide of but-1-yne is reacted with 1-benzyloxyhexan-6-al. This nucleophilic addition to the carbonyl group forms the C4-C5 bond and generates the secondary alcohol, (rac)-1-benzyloxydec-9-yn-5-ol. libretexts.org Subsequent functional group manipulation, if needed, would yield the target molecule. This key coupling step directly builds the core structure of the molecule.

This convergent strategy allows for the efficient assembly of the carbon backbone with the ether functionality already in place, localizing the challenge to the stereocontrolled synthesis of the alcohol formed during the coupling step.

Disconnection PointFragment A (Synthon)Fragment B (Synthon)Key Coupling Reaction
C4—C5 BondBut-1-yne Acetylide (Nucleophile)1-Benzyloxyhexan-6-al (Electrophile)Nucleophilic addition of acetylide to aldehyde

Chiral Synthesis Considerations for Stereoisomers of this compound

To access specific stereoisomers (R or S) of this compound, several chiral synthesis strategies can be employed. These methods focus on creating the C-5 stereocenter with a high degree of enantiomeric purity.

Asymmetric Synthesis: This is often the most direct route to enantiomerically enriched products. The key C-C bond-forming reaction from the convergent approach—the addition of a terminal alkyne to an aldehyde—can be rendered asymmetric. acs.orgnih.gov Using a chiral catalyst or ligand during the addition of the but-1-yne acetylide to 1-benzyloxyhexan-6-al can favor the formation of one enantiomer of the resulting propargyl alcohol over the other. acs.orgorganic-chemistry.org Numerous catalytic systems, often employing metals like zinc or iridium coordinated to chiral ligands, have been developed for the enantioselective alkynylation of aldehydes. acs.orgorganic-chemistry.orgnih.gov Another powerful method is the asymmetric transfer hydrogenation of the corresponding alkynyl ketone, which can produce chiral propargylic alcohols with high enantioselectivity. acs.orgorganic-chemistry.orgacs.org

Chiral Resolution: This method involves the synthesis of a racemic mixture of a key intermediate, typically the precursor alcohol dec-1-yn-5-ol, followed by the separation of its enantiomers. Common techniques include:

Enzymatic Kinetic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other, allowing for the separation of the unreacted, enantiopure alcohol from the acylated product. mdpi.com

Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can often be separated by fractional crystallization. rsc.org

Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. While less common for simple aliphatic chains, it is conceivable to devise a synthetic route starting from a chiral precursor like a carbohydrate or an amino acid, which already possesses defined stereocenters that can be chemically transformed to create the desired C-5 stereocenter.

StrategyDescriptionAdvantagesDisadvantages
Asymmetric SynthesisUse of a chiral catalyst or reagent to induce stereoselectivity in a key reaction. acs.orgrsc.orgDirect, potentially high enantiomeric excess (ee), avoids resolution steps.Requires development of specific catalytic conditions; catalysts can be expensive.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers. acs.orgnih.govWell-established methods (e.g., enzymatic resolution, crystallization). Maximum theoretical yield for one enantiomer is 50%; requires additional separation steps.
Chiral Pool SynthesisSynthesis from a naturally occurring, enantiopure starting material.Starts with 100% ee; predictable absolute stereochemistry.Can require lengthy synthetic sequences; limited by the availability of suitable starting materials.

Reactivity and Transformational Pathways of Dec 1 Yn 5 Yloxymethylbenzene

Reactions of the Terminal Alkyne Functionality

The terminal alkyne in Dec-1-yn-5-yloxymethylbenzene, characterized by a carbon-carbon triple bond at the terminus of the decyl chain, is a region of high electron density, making it susceptible to attack by electrophiles and a substrate for various catalytic addition reactions.

Catalytic Hydrofunctionalization Reactions of Terminal Alkynes

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond, where X can be a variety of heteroatom-containing groups. These reactions are typically catalyzed by transition metals and are fundamental in organic synthesis for their atom economy and efficiency in generating functionalized products.

The catalytic addition of water across the terminal alkyne of this compound can lead to the formation of carbonyl compounds, specifically methyl ketones or aldehydes, depending on the regioselectivity of the addition. researchgate.netthieme-connect.com

Markovnikov Hydration: In the presence of catalysts such as mercury(II), gold(I), or platinum(II), the hydration of terminal alkynes follows Markovnikov's rule. researchgate.netthieme-connect.comfiveable.melibretexts.orgkhanacademy.org For this compound, this would involve the initial formation of an enol intermediate where the hydroxyl group adds to the more substituted carbon of the alkyne. This enol then rapidly tautomerizes to the more stable keto form, yielding 2-decanone (B165314) substituted with a benzyloxymethyl group at the 5-position. libretexts.org Gold(I) complexes, in particular, have emerged as highly effective and less toxic alternatives to traditional mercury catalysts for this transformation. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.netrsc.org

Anti-Markovnikov Hydration: Conversely, the anti-Markovnikov hydration of terminal alkynes, which yields aldehydes, can be achieved using specific ruthenium-based catalysts. organic-chemistry.orgacs.orgtcichemicals.comnih.govnih.gov This reaction provides a complementary approach to the synthesis of carbonyl compounds from alkynes. For this compound, this would result in the formation of decanal (B1670006) bearing a benzyloxymethyl substituent at the 5-position. The use of cyclopentadienylruthenium complexes with specific phosphine (B1218219) ligands has been shown to be highly efficient and regioselective for this transformation. organic-chemistry.orgacs.orgnih.gov

Table 1: Catalytic Systems for Hydration of Terminal Alkynes

Reaction Type Catalyst System Product from this compound Reference(s)
Markovnikov Hydration HgSO₄/H₂SO₄ 5-(Benzyloxymethyl)decan-2-one fiveable.me, libretexts.org, khanacademy.org
Markovnikov Hydration Au(I) or Au(III) complexes 5-(Benzyloxymethyl)decan-2-one organic-chemistry.org, researchgate.net, rsc.org
Anti-Markovnikov Hydration Ru(II) complexes (e.g., [RuCl₂(C₆H₆)]₂ with phosphine ligands) 5-(Benzyloxymethyl)decanal organic-chemistry.org, acs.org, nih.gov

Hydroamination: The addition of an N-H bond across the alkyne functionality of this compound, known as hydroamination, provides a direct route to enamines and imines, which can be further reduced to saturated amines. researchgate.netresearchgate.net This atom-economical reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as organoactinide complexes. acs.orgnih.govacs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the catalyst system and the substrates employed. For terminal alkynes like this compound, intermolecular hydroamination with primary amines can lead to the corresponding imine derivatives. acs.org

Hydroarylation: The addition of a C-H bond of an aromatic ring across the alkyne is termed hydroarylation. This reaction allows for the direct formation of a carbon-carbon bond and the synthesis of substituted alkenes. While intermolecular hydroarylation of alkynes can be challenging, various catalytic systems based on gold, platinum, and other transition metals have been developed to facilitate this transformation.

Hydroboration: The hydroboration-oxidation of this compound offers a powerful and stereoselective method for the synthesis of aldehydes, representing an anti-Markovnikov hydration. libretexts.orgmasterorganicchemistry.com The reaction involves the addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane, across the triple bond. masterorganicchemistry.comajuronline.orgacs.org This addition is typically syn-selective and places the boron atom on the terminal carbon. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to the corresponding aldehyde. libretexts.org The use of sterically hindered boranes ensures that the reaction stops at the vinylborane (B8500763) stage without further reaction. masterorganicchemistry.com

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, or hydrosilylation, is a highly efficient method for the synthesis of vinylsilanes. thieme-connect.comresearchgate.net These products are versatile synthetic intermediates. The reaction is commonly catalyzed by platinum complexes, such as Karstedt's catalyst, and typically exhibits high regio- and stereoselectivity. rsc.orgacs.orgorganic-chemistry.orgresearchgate.netresearchgate.net For terminal alkynes like this compound, hydrosilylation can lead to a mixture of α- and β-isomers, with the β-(E)-isomer often being the major product. nih.gov The regioselectivity can be influenced by the choice of catalyst and silane. acs.org

Table 2: Hydroboration and Hydrosilylation of Terminal Alkynes

Reaction Reagent(s) Catalyst Product from this compound Reference(s)

The addition of an alcohol across the terminal alkyne of this compound, known as hydroalkoxylation, leads to the formation of vinyl ethers. This transformation is typically catalyzed by gold or platinum complexes. rsc.org Similar to hydration, the regioselectivity of the addition is a key consideration. Markovnikov addition results in a ketal after rearrangement, while anti-Markovnikov addition would yield an enol ether. Gold catalysts have been shown to be particularly effective for the intermolecular hydroalkoxylation of terminal alkynes, affording the corresponding vinyl ethers with high regioselectivity.

Cycloaddition Reactions, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". organic-chemistry.orgnih.govscispace.com This reaction is characterized by its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.govnih.govacs.orgrsc.orgrsc.org

The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) would lead to the formation of a 1,4-disubstituted 1,2,3-triazole. aatbio.comacs.orgnih.gov This transformation is highly tolerant of a wide range of functional groups, making it an exceptionally versatile tool for chemical biology, drug discovery, and materials science. nih.govrsc.org

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactants Catalyst System Product Reference(s)
This compound, Organic Azide (R-N₃) Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) 1-(Substituted)-4-(1-(benzyloxymethyl)nonyl)-1H-1,2,3-triazole organic-chemistry.org, nih.gov, nih.gov, rsc.org

Metal-Mediated Carbon-Carbon Bond Forming Reactions

The terminal alkyne group in this compound is a key handle for constructing new carbon-carbon bonds through various metal-catalyzed coupling reactions. These transformations are fundamental in synthetic chemistry for building more complex molecular architectures. The reactivity of terminal alkynes in such processes is well-established, allowing for predictable and efficient functionalization. researchgate.net

Prominent examples of such reactions include:

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is one of the most powerful methods for forming a C(sp)-C(sp²) bond. It would involve the reaction of this compound with an aryl or vinyl halide. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups, including ethers.

Homocoupling (Glaser or Hay Coupling): In the presence of a copper catalyst and an oxidant (like O₂), the terminal alkyne can undergo homocoupling to yield a symmetrical 1,3-diyne. This reaction effectively dimerizes the parent molecule.

Cadiot-Chodkiewicz Coupling: This reaction allows for the cross-coupling of a terminal alkyne with a 1-haloalkyne, providing a direct route to unsymmetrical diynes.

The transition metal-catalyzed functionalization of the C-C triple bond itself can lead to the formation of trisubstituted alkenes, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. rsc.org These multicomponent reactions often involve the formation of two new bonds across the alkyne in a single step. rsc.org

Acidity and Anion Chemistry of the Terminal Alkyne in Derivatization

A defining characteristic of terminal alkynes is the notable acidity of the sp-hybridized C-H bond. openstax.org This acidity is significantly greater than that of C-H bonds in alkenes (sp²) and alkanes (sp³). openochem.orgntu.edu.sg The underlying reason for this enhanced acidity is the stability of the resulting conjugate base, the acetylide anion. libretexts.orglumenlearning.com The negative charge on the acetylide resides in an sp orbital, which has 50% s-character. openstax.orgopenochem.org Orbitals with higher s-character hold electrons closer to the positively charged nucleus, leading to greater stabilization of the negative charge. openstax.orglibretexts.org

The pKa of a typical terminal alkyne is approximately 25, compared to 44 for an alkene and about 50-60 for an alkane. openstax.orgopenochem.org This allows for the selective deprotonation of the alkyne using a sufficiently strong base. libretexts.orglumenlearning.com For a base to be effective, its conjugate acid must be weaker than the alkyne, meaning it must have a pKa significantly higher than 25. ntu.edu.sg

BaseFormulaConjugate AcidConjugate Acid pKaSuitability
Sodium AmideNaNH₂Ammonia (NH₃)~35Suitable
n-Butyllithiumn-BuLiButane (C₄H₁₀)~50Suitable
Sodium Hydroxide (B78521)NaOHWater (H₂O)15.7Not Suitable

This table illustrates the selection of an appropriate base for the deprotonation of a terminal alkyne based on the pKa of the base's conjugate acid.

The resulting acetylide anion is a powerful carbon-centered nucleophile and a strong base. openochem.orgmsu.edu This nucleophilicity is harnessed for derivatization through two primary pathways:

Nucleophilic Substitution (SN2): The acetylide anion can react with primary alkyl halides to form a new carbon-carbon bond, effectively elongating the carbon chain. openochem.orgmsu.edu Reactions with secondary or tertiary halides are generally unsuccessful due to competing E2 elimination reactions. msu.edu

Addition to Carbonyls: The anion readily adds to the electrophilic carbon of aldehydes and ketones, yielding a propargylic alcohol after an aqueous workup. A patent describing the synthesis of a related structure details the deprotonation of a similar terminal alkyne with n-butyllithium, followed by the addition of the resulting anion to an aldehyde to form a secondary alcohol. chemicalbook.com

Reactions Involving the Benzyloxymethyl Ether Moiety

Chemoselective Cleavage Reactions and Deprotection Strategies

The benzyloxymethyl ether in the title compound serves as a protecting group for a secondary alcohol. The selective removal (deprotection) of this group is a critical step in many synthetic sequences to unmask the hydroxyl functionality for further reactions. The key is to achieve this cleavage chemoselectively, without affecting the terminal alkyne.

Several methods are available for the cleavage of benzyl-type ethers:

Hydrogenolysis: The classic method for benzyl (B1604629) ether cleavage is catalytic hydrogenation, typically using hydrogen gas (H₂) and palladium on carbon (Pd/C). youtube.com This reaction is highly efficient and clean, producing the alcohol and toluene (B28343) as a byproduct. youtube.com However, this method would simultaneously reduce the alkyne, making it unsuitable for selective deprotection in this molecule.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the cleavage of benzyl ethers under mild conditions. A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which has been shown to efficiently debenzylate substrates while tolerating a range of other functional groups, including alkynes. organic-chemistry.org

Acidic Cleavage: While many ethers are cleaved by strong acids, milder and more selective methods have been developed. A catalytic amount of hydrochloric acid (HCl) in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (B109758) (DCM) has been reported to cleave electron-rich benzyl ethers, like the p-methoxybenzyl (PMB) ether, chemoselectively. universiteitleiden.nlresearchgate.net This method is notable for its speed and mildness, and its compatibility with other protecting groups and sensitive functionalities. universiteitleiden.nl

Reagent/MethodConditionsSelectivity Toward AlkyneReference
H₂ / Pd-CH₂ gas, Pd/C catalystNon-selective (reduces alkyne) youtube.com
BCl₃·SMe₂Dichloromethane or ether solventHigh (tolerates alkyne) organic-chemistry.org
cat. HCl / HFIP-DCMCatalytic HCl in HFIP/DCMPotentially high universiteitleiden.nl

This table compares common deprotection methods for benzyl-type ethers and their compatibility with the alkyne functional group.

Participation in Intramolecular Cyclization and Rearrangement Processes

While no direct examples for this compound are documented, its structure allows for hypothetical intramolecular reactions, typically triggered by specific reagents or catalysts. Such cyclizations involve one functional group within the molecule attacking the other.

For such a process to occur, one of the functional groups usually requires activation. For example:

Alkyne Activation: If the alkyne were to be hydrated to a methyl ketone via mercury-catalyzed hydration or converted into another electrophilic species, the ether oxygen could potentially act as an intramolecular nucleophile, leading to a cyclic ether derivative.

Ether Activation: Under strongly acidic conditions that promote ether cleavage, the resulting carbocation intermediate could potentially be trapped by the alkyne acting as a π-nucleophile, leading to a carbocyclic product.

The general principle of intramolecular cyclization involves the formation of a ring when one reactive site in a molecule attacks another. youtube.com In the case of this compound, these pathways would likely require carefully chosen conditions to facilitate the desired ring closure over competing intermolecular reactions.

Synergistic and Orthogonal Reactivity Between Alkyne and Ether Functional Groups

The synthetic utility of this compound is greatly enhanced by the ability to selectively manipulate one functional group in the presence of the other, a concept known as orthogonal reactivity .

Orthogonality: The distinct chemical nature of the alkyne and the ether allows for a high degree of orthogonality.

The terminal alkyne can be deprotonated with an organolithium reagent and reacted with an electrophile without affecting the chemically robust ether linkage. chemicalbook.com

Conversely, the benzyl ether can be selectively cleaved using reagents like BCl₃·SMe₂ that are known to be compatible with alkynes. organic-chemistry.org

Furthermore, the alkyne could be selectively hydrogenated to a Z-alkene using Lindlar's catalyst, a transformation that would not affect the benzyl ether. msu.edu

Synergistic/Non-Orthogonal Reactivity: In some cases, reactions can affect both functional groups. For instance, standard catalytic hydrogenation with H₂/Pd-C would reduce the alkyne to an alkane and simultaneously cleave the benzyl ether to an alcohol. youtube.com While this lacks selectivity, it can be a synthetically useful transformation if both modifications are desired. A truly synergistic reaction, where both groups participate in a coordinated fashion, might be envisioned in chelation-controlled processes where a metal catalyst coordinates to both the ether oxygen and the alkyne π-system to direct the stereochemical outcome of a reaction at the alkyne.

This ability to perform reactions orthogonally or concurrently provides chemists with significant flexibility in designing synthetic routes involving this compound.

Mechanistic Investigations of Reactions Involving Dec 1 Yn 5 Yloxymethylbenzene

Plausible Mechanistic Pathways for Alkyne Functionalization

The terminal alkyne moiety in Dec-1-yn-5-yloxymethylbenzene is the primary site for chemical reactivity. The functionalization of this group can proceed through several well-established mechanistic pathways, largely dictated by the choice of reagents and catalysts.

One of the most common transformations for terminal alkynes is electrophilic addition . In this pathway, an electrophile (E⁺) is attacked by the electron-rich triple bond. This initially forms a vinyl cation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition typically follows Markovnikov's rule, with the electrophile adding to the terminal carbon and the nucleophile to the internal carbon. However, anti-Markovnikov addition can be achieved under specific conditions, often involving radical mechanisms.

Another significant pathway is through metal-catalyzed reactions . Transition metals like palladium, gold, copper, and ruthenium can activate the alkyne. For instance, in a palladium-catalyzed cross-coupling reaction, the mechanism would likely involve the formation of a palladium-acetylide complex. This is followed by oxidative addition of an organic halide, and subsequent reductive elimination to form the new carbon-carbon bond.

Click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another key mechanistic route. This reaction proceeds through a catalytic cycle involving the formation of a copper-acetylide, which then reacts with an azide (B81097) to form a triazole ring. This pathway is known for its high efficiency and specificity.

Role of Catalysts and Ligands in Modulating Selectivity and Efficiency

Catalysts and their associated ligands are pivotal in controlling the outcome of reactions involving This compound . The choice of catalyst and ligand can influence the reaction's rate, yield, and, crucially, its selectivity (chemo-, regio-, and stereoselectivity).

In metal-catalyzed reactions, the metal center is responsible for activating the alkyne. The electronic properties of the metal dictate its ability to coordinate with the triple bond and facilitate subsequent steps. For example, more electron-rich metals can be more effective in certain oxidative addition steps.

Ligands play a multifaceted role. They modify the steric and electronic environment of the metal center. Bulky ligands can be used to control regioselectivity by sterically hindering one reaction site over another. Chiral ligands are essential for enantioselective transformations, creating a chiral pocket around the metal that favors the formation of one enantiomer over the other. The electronic properties of ligands, such as their ability to donate or withdraw electron density, can also fine-tune the reactivity of the catalyst.

The following table summarizes the potential roles of different catalyst and ligand types in the functionalization of This compound :

Catalyst/Ligand TypePlausible Role in this compound ReactionsPotential Outcome
Palladium Catalysts Cross-coupling reactions (e.g., Sonogashira), cyclizationsFormation of new C-C bonds, synthesis of complex cyclic structures
Copper Catalysts Azide-alkyne cycloadditions (Click Chemistry), Glaser couplingFormation of triazoles, dimerization of the alkyne
Gold Catalysts Hydrofunctionalization reactions (e.g., hydration, hydroamination)Addition of water or amines across the triple bond
Phosphine (B1218219) Ligands Modulate steric and electronic properties of metal catalystsControl of regioselectivity, enhancement of catalytic activity
Chiral Ligands Induce asymmetry in the transition stateEnantioselective synthesis of chiral products

Transition State Analysis and Reaction Energetics

While specific transition state analyses for reactions of This compound are not documented, we can infer the general principles from computational studies on similar alkyne functionalizations. The transition state is the highest energy point along the reaction coordinate and determines the reaction rate.

For an electrophilic addition , the transition state would involve the partial formation of the new bond between the alkyne and the electrophile, with a corresponding build-up of positive charge on the alkyne carbons. The stability of this transition state dictates the regioselectivity.

In metal-catalyzed reactions , the key transition states are associated with steps like oxidative addition, migratory insertion, and reductive elimination. The geometry and energy of these transition states are highly dependent on the metal, its oxidation state, and the coordinating ligands. For example, in a Sonogashira coupling, the transition state for the reductive elimination step would involve the palladium center bringing the acetylide and the organic group together to form the final product.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating a reaction mechanism. For reactions involving This compound , several types of intermediates can be postulated.

In electrophilic additions , a vinyl cation is a likely intermediate. These are generally high-energy species and can be challenging to observe directly.

Metal-catalyzed reactions involve a series of well-defined intermediates. These can include:

π-Alkyne complexes : The initial coordination of the alkyne to the metal center.

Metal-acetylide complexes : Formed by the deprotonation of the terminal alkyne.

Oxidative addition adducts : Where the metal has inserted into a bond of another reactant.

Vinylidene and metallacyclic intermediates : These can form in various catalytic cycles, particularly in cyclization and rearrangement reactions.

These intermediates are often studied using spectroscopic techniques such as NMR and IR spectroscopy, sometimes at low temperatures to increase their lifetime. In some cases, intermediates can be isolated and characterized by X-ray crystallography.

Stereochemical Control and Stereodivergent Pathways in Alkyne Transformations

Stereochemical control is a critical aspect of modern organic synthesis. For This compound , the prochiral nature of the alkyne presents opportunities for stereoselective reactions.

Diastereoselectivity can be controlled in reactions that create a new stereocenter in the presence of the existing stereocenter at the 5-position (if the starting material is enantiomerically pure). The steric and electronic environment around the alkyne can influence the facial selectivity of an incoming reagent.

Enantioselectivity is achieved by using chiral catalysts or reagents. As mentioned earlier, chiral ligands on a metal catalyst can create a chiral environment that leads to the preferential formation of one enantiomer of the product.

Stereodivergent synthesis refers to the ability to selectively produce any stereoisomer of a product from a single starting material by simply changing the catalyst or reaction conditions. For This compound , this could potentially be achieved in reactions creating two new stereocenters by, for example, using different enantiomers of a chiral ligand or different catalyst systems that favor different diastereomeric transition states.

While the specific application of these principles to This compound requires further experimental investigation, the foundational knowledge of alkyne chemistry provides a strong framework for predicting and understanding its reactivity.

Spectroscopic Analysis and Advanced Characterization of Dec 1 Yn 5 Yloxymethylbenzene

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Dec-1-yn-5-yloxymethylbenzene would exhibit characteristic absorption bands corresponding to its terminal alkyne and ether functional groups, as well as the aromatic ring.

Characteristic Terminal Alkyne Stretching and Bending Vibrations

The presence of a terminal alkyne in this compound gives rise to two distinct and diagnostically significant absorption bands. researchgate.netlibretexts.org A sharp and strong absorption band is expected in the region of 3330-3270 cm⁻¹ , which is characteristic of the C-H stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne. researchgate.netlibretexts.org This band is a reliable indicator of a terminal alkyne functionality. nist.gov

Additionally, a weaker but still significant absorption is anticipated in the range of 2260-2100 cm⁻¹ , corresponding to the C≡C triple bond stretching vibration . researchgate.net The intensity of this band is typically greater for terminal alkynes compared to internal alkynes. researchgate.net Furthermore, a C-H bending vibration for the terminal alkyne is expected to appear in the region of 700-610 cm⁻¹ . researchgate.net

Ether C-O Stretching Frequencies

The ether linkage in this compound, specifically an aryl alkyl ether, is characterized by C-O stretching vibrations. Two distinct bands are typically observed for this type of ether. nist.gov An asymmetric C-O stretching vibration is expected to produce a strong absorption band in the range of 1275-1200 cm⁻¹ . A second, symmetric C-O stretching vibration would likely appear in the region of 1050-1010 cm⁻¹ . nist.gov The presence of these two bands is a strong indication of the aryl alkyl ether moiety within the molecule.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
Terminal Alkyne≡C-H Stretch3330-3270 researchgate.netlibretexts.org
C≡C Stretch2260-2100 researchgate.net
≡C-H Bend700-610 researchgate.net
Aryl Alkyl EtherAsymmetric C-O Stretch1275-1200 nist.gov
Symmetric C-O Stretch1050-1010 nist.gov
Aromatic RingC-H Stretch~3030
C=C Stretch1600-1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be elucidated.

¹H NMR Chemical Shifts and Coupling Patterns for Alkyne, Ether, and Aromatic Protons

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons in its different chemical environments.

Aromatic Protons: The five protons on the benzene (B151609) ring are expected to resonate in the downfield region, typically between δ 7.2 and 7.4 ppm . The exact chemical shifts and multiplicities would depend on the electronic effects of the benzyloxymethyl substituent.

Benzylic Protons: The two protons of the -OCH₂- group attached to the aromatic ring would appear as a singlet at approximately δ 4.5 ppm .

Ether Methine Proton: The proton on the carbon bearing the ether oxygen (-CH-O-) is expected to resonate in the range of δ 3.4-4.5 ppm . rsc.org This signal would likely be a multiplet due to coupling with neighboring methylene (B1212753) protons.

Terminal Alkyne Proton: The acetylenic proton (≡C-H) characteristically appears in the range of δ 2.0-3.0 ppm . nih.gov This signal would likely appear as a triplet due to long-range coupling with the adjacent methylene group.

Alkyl Protons: The protons of the methylene (-CH₂-) and methyl (-CH₃) groups in the decynyl chain would resonate in the upfield region, typically between δ 0.8 and 2.2 ppm . The signals would exhibit complex splitting patterns due to coupling with adjacent protons.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (-OCH₂Ph)~4.5Singlet
Ether Methine (-CH-O-)3.4 - 4.5 rsc.orgMultiplet
Terminal Alkyne (≡C-H)2.0 - 3.0 nih.govTriplet
Methylene adjacent to alkyne~2.2Multiplet
Other Alkyl (-CH₂-, -CH₃)0.8 - 1.8Multiplets

¹³C NMR Resonances of Alkyne, Ether, and Aromatic Carbons

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The carbons of the benzene ring would resonate in the region of δ 127-138 ppm . The carbon attached to the benzyloxymethyl group would be the most deshielded.

Ether Carbons: The benzylic carbon (-OCH₂Ph) is expected around δ 70-80 ppm , and the carbon of the decynyl chain attached to the ether oxygen (-CH-O-) would also appear in this region, typically between δ 60-80 ppm .

Alkyne Carbons: The sp-hybridized carbons of the terminal alkyne are characteristic. The internal alkyne carbon (C≡C-R) typically resonates in the range of δ 80-100 ppm , while the terminal alkyne carbon (≡C-H) is found slightly more upfield, around δ 65-85 ppm .

Alkyl Carbons: The remaining sp³-hybridized carbons of the decynyl chain would appear in the upfield region of the spectrum, from approximately δ 14-40 ppm .

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C₆H₅)127 - 138
Benzylic (-OCH₂Ph)70 - 80
Ether Methine (-CH-O-)60 - 80
Internal Alkyne (-C≡C-)80 - 100
Terminal Alkyne (≡C-H)65 - 85
Alkyl (-CH₂-, -CH₃)14 - 40

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₇H₂₄O), the molecular weight is 244.37 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 244 . The fragmentation of ethers often proceeds via cleavage of the C-O bond or the bond alpha to the oxygen atom. libretexts.org For this compound, some plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the oxygen would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺ ) at m/z 91 , which is often a prominent peak.

Cleavage of the C-O bond: Heterolytic cleavage of the C-O bond could result in the formation of a decynyl cation or a benzyloxymethyl cation.

Loss of the butyl group: Cleavage of the alkyl chain could lead to the loss of a butyl radical (C₄H₉), resulting in a fragment at m/z 187 .

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions involving the transfer of a hydrogen atom followed by cleavage could also occur, leading to other characteristic fragment ions.

Ion m/z (expected) Identity
[C₁₇H₂₄O]⁺244Molecular Ion (M⁺)
[C₁₃H₁₅O]⁺187[M - C₄H₉]⁺
[C₇H₇]⁺91Benzyl cation

This comprehensive spectroscopic analysis, combining IR, NMR, and MS data, allows for the unambiguous identification and structural confirmation of this compound.

Advanced Spectroscopic Techniques for Elucidating Complex Derivatives

The structural complexity of this compound, with its combination of a long aliphatic chain, a chiral center at the ether linkage, a terminal alkyne, and an aromatic ring, necessitates the use of advanced spectroscopic methods for full characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would present a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the benzene ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as a complex multiplet due to their proximity to the electron-withdrawing ether oxygen and the aromatic ring current.

Benzylic Protons: The two protons of the benzylic -CH₂- group, being adjacent to both the aromatic ring and the ether oxygen, would likely resonate as a singlet at approximately 4.5 ppm.

Methine Proton: The proton at the chiral center (C5), bonded to the ether oxygen, would be deshielded and is predicted to appear as a multiplet around 3.5-3.8 ppm.

Alkyne Proton: The terminal alkyne proton (≡C-H) is a key diagnostic signal, expected to be observed as a triplet around 2.0-2.2 ppm due to long-range coupling with the adjacent methylene protons. libretexts.orgopenochem.org

Aliphatic Protons: The remaining methylene and methyl protons of the decyl chain would produce a series of overlapping multiplets in the upfield region, generally between 0.8 and 1.7 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms.

Aromatic Carbons: The carbons of the benzene ring would show several signals in the range of 127-138 ppm. rsc.org

Benzylic Carbon: The carbon of the benzylic -CH₂- group is anticipated to resonate around 70-75 ppm.

Methine Carbon: The C5 carbon, attached to the ether oxygen, would be found in the region of 75-85 ppm. oregonstate.edu

Alkyne Carbons: The sp-hybridized carbons of the triple bond are characteristic, with the terminal carbon (≡C-H) appearing around 68-75 ppm and the internal alkyne carbon (C≡C-) at approximately 80-90 ppm. youtube.com

Aliphatic Carbons: The carbons of the n-pentyl and propyl chains attached to the C5 methine would exhibit signals in the range of 14-40 ppm. rsc.orgnih.gov

Interactive Data Table: Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C₆H₅-7.2 - 7.4 (m)127.0 - 138.0
-CH₂-Ph4.5 (s)70.0 - 75.0
-O-CH-3.5 - 3.8 (m)75.0 - 85.0
-CH₂-C≡2.2 - 2.4 (m)20.0 - 25.0
≡C-H2.0 - 2.2 (t)68.0 - 75.0
-C≡CH-80.0 - 90.0
-(CH₂)₄-CH₃0.8 - 1.7 (m)14.0 - 40.0
-CH₂-CH₂-C≡1.5 - 1.7 (m)18.0 - 22.0

Note: s = singlet, t = triplet, m = multiplet. These are predicted values based on analogous structures and general spectroscopic principles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ for the terminal alkyne C-H stretch. orgchemboulder.comlibretexts.org

C≡C Stretch: A weak to medium intensity band for the carbon-carbon triple bond stretch should appear in the range of 2100-2140 cm⁻¹. orgchemboulder.com

C-O-C Stretch: The ether linkage will produce a strong, characteristic C-O stretching band in the fingerprint region, typically around 1070-1150 cm⁻¹. chemicalbook.com

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will appear above 3000 cm⁻¹.

Aromatic C=C Bending: The benzene ring will also show characteristic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching vibrations of the decyl chain will be observed as strong bands in the 2850-2960 cm⁻¹ region. chemicalbook.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
≡C-H (stretch)3280 - 3320Strong, Sharp
Aromatic C-H (stretch)3000 - 3100Medium
Aliphatic C-H (stretch)2850 - 2960Strong
C≡C (stretch)2100 - 2140Weak to Medium
Aromatic C=C (bend)1450 - 1600Medium
C-O-C (stretch)1070 - 1150Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound (C₁₇H₂₄O) would be expected at a mass-to-charge ratio (m/z) of 244.37.

Fragmentation: The molecule would likely undergo characteristic fragmentation patterns. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a classic indicator of a benzyl group. nih.gov Alpha-cleavage next to the ether oxygen is also a common fragmentation pathway, which could lead to fragments from the loss of the pentyl or the propynyl (B12738560) group attached to the C5 carbon. miamioh.edulibretexts.orgdummies.com The loss of the benzyl group (m/z 153) or the benzyloxy group (m/z 137) are also plausible fragmentation pathways.

Computational Chemistry and Theoretical Studies on Dec 1 Yn 5 Yloxymethylbenzene and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of organic molecules. For Dec-1-yn-5-yloxymethylbenzene and its analogues, DFT calculations can elucidate the distribution of electrons and predict sites of reactivity.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential, electron affinity, and chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability, while a small gap indicates a molecule is more reactive. For an alkyne-ether compound, the HOMO is typically associated with the electron-rich regions, such as the π-system of the alkyne or the lone pairs on the ether oxygen, while the LUMO is often distributed over the antibonding orbitals.

Natural Bond Orbital (NBO) analysis and calculations of atomic charges (e.g., Mulliken charges) provide a quantitative measure of electron distribution. In this compound, the ether oxygen atom is expected to carry a significant negative charge, making it a potential site for electrophilic attack. Conversely, the acetylenic protons and the aromatic ring are key areas for studying potential reactivity. DFT calculations on related systems, such as rhodium-pincer complexes with alkynes, have used NBO analysis to understand the character of migrating hydrogen atoms in isomerization reactions. rsc.org Such analyses help in predicting how substituents on either the alkyne or the aromatic ring would tune the molecule's reactivity. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Molecule Analogous to this compound

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons; relates to ionization potential.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy empty orbital; relates to electron affinity.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule, influencing intermolecular interactions.
Mulliken Charge on Ether O-0.55 eSuggests a high electron density, making it a nucleophilic center.
Mulliken Charge on C(sp)-0.20 eIndicates the charge distribution along the alkyne moiety.

Note: The values in this table are representative examples based on typical DFT calculations for similar organic molecules and are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the electronic ground state, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, with its long alkyl chain, MD simulations are invaluable for conformational analysis and understanding its interactions with its environment. mdpi.comnih.gov

An MD simulation models the molecule as a collection of atoms connected by bonds, with their movements governed by a force field. By solving Newton's equations of motion for this system, a trajectory of the molecule's positions and velocities over time is generated. mdpi.com This allows researchers to explore the potential energy surface and identify low-energy conformers. The simulation can reveal how the alkyl chain folds and how the benzyl (B1604629) and alkyne groups orient themselves relative to each other.

Furthermore, by placing the molecule in a simulation box with solvent molecules (e.g., water, hexane), MD can be used to study intermolecular interactions. mdpi.com The simulations can show how the hydrophobic parts of the molecule (the alkyl chain and benzene (B151609) ring) interact with nonpolar solvents or are shielded from polar solvents, while the more polar ether linkage may form hydrogen bonds in aqueous environments. mdpi.com Properties like the radius of gyration (Rg) can be monitored over time to understand the compactness of the molecule's conformation. mdpi.com

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionInsights Gained
Radius of Gyration (Rg) A measure of the molecule's overall size and compactness.Fluctuations in Rg indicate conformational flexibility; stable values suggest a preferred shape.
End-to-End Distance The distance between the terminal alkyne carbon and the para-carbon of the benzyl group.Provides information on the folding and extension of the molecular backbone.
Radial Distribution Function (g(r)) Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the ether oxygen).Reveals the structure of the solvent shell around the molecule and identifies specific interactions like hydrogen bonding.
Conformational Dihedrals The torsion angles along the C-C and C-O bonds of the alkyl-ether chain.Helps identify the most populated (lowest energy) conformations of the molecule.

Note: This table describes the types of data and insights obtained from MD simulations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental data and confirming molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding constants, which are then converted into chemical shifts (δ). researchgate.net By computing the ¹H and ¹³C chemical shifts for this compound, one can make direct comparisons with experimental NMR spectra. researchgate.net This can help assign specific peaks to each atom in the molecule, which is particularly useful for the complex aliphatic and aromatic regions of the spectrum. Theoretical studies on similar complex organic molecules have shown good agreement between calculated and experimental shifts. researchgate.net

Vibrational (IR and Raman) Spectroscopy: The same DFT calculations used for geometry optimization can be used to compute the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the fundamental vibrational modes (stretches, bends, torsions). For this compound, this would allow for the assignment of key characteristic peaks, such as the C≡C stretch of the alkyne, the C-H stretches of the aromatic ring, the asymmetric and symmetric C-O-C stretches of the ether, and the various CH₂ bending modes of the alkyl chain.

Electronic (UV-Vis) Spectroscopy: The prediction of electronic absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the λ(max) values corresponding to π→π* transitions within the benzene ring, helping to interpret the experimental UV-Vis spectrum.

Table 3: Hypothetical Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons in this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Typical Experimental Range (δ, ppm)
C≡ CH82.580-90
C≡CH 68.065-75
C H₂-O (benzyl)72.170-75
O-C H-79.875-85
Aromatic C (ipso)138.5135-140
Aromatic C (para)127.9125-130

Note: Predicted values are illustrative and based on GIAO-DFT calculations for analogous structures. Experimental ranges are typical for the given functional groups.

Modeling of Reaction Mechanisms and Transition States for Alkyne-Ether Transformations

A significant application of computational chemistry is the modeling of chemical reaction mechanisms, providing a detailed picture of how transformations occur. youtube.com For a molecule containing both an alkyne and an ether, several reactions can be investigated, including additions to the triple bond and reactions involving the ether linkage.

For this compound, one could model:

Alkyne Hydration: The acid-catalyzed addition of water across the triple bond to form a ketone. DFT calculations can compare the Markovnikov and anti-Markovnikov addition pathways to predict regioselectivity.

Isomerization: The transformation of the terminal alkyne to an internal alkyne or an allene, often catalyzed by a transition metal or a strong base. Computational modeling can elucidate the transition state structures and energy barriers for these rearrangements. rsc.org

Ether Cleavage: The reaction of the ether with a strong acid (e.g., HBr). Theoretical models can map the pathway, which typically involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.

Studies on rhodium-catalyzed alkyne-to-vinylidene transformations have shown that DFT can effectively model the multi-step process, including the initial π-complex formation, slippage to a σ-complex, and the final 1,2-hydrogen shift, identifying the free energy barriers for each step. rsc.orgnih.gov This level of detail is crucial for understanding and optimizing catalytic cycles. researchgate.netacs.org

Table 4: Illustrative Reaction Energy Profile for a Hypothetical Two-Step Alkyne Transformation

SpeciesDescriptionCalculated ΔG (kcal/mol)
R Reactants (Alkyne + Catalyst)0.0 (Reference)
TS1 First Transition State+15.5
I Intermediate Species+4.2
TS2 Second Transition State+21.3 (Rate-Limiting Step)
P Products-10.8

Note: The values are hypothetical and represent a typical energy profile for a catalyzed reaction, illustrating how computational modeling can identify the rate-determining step.

Applications and Emerging Roles in Advanced Chemical Science

Dec-1-yn-5-yloxymethylbenzene as a Versatile Building Block in Organic Synthesis

The presence of two distinct and highly valuable functional groups, the terminal alkyne and the benzylic ether, within the same molecular framework makes this compound a powerful tool for organic chemists. These groups can be manipulated either independently or in concert to construct a diverse array of complex organic molecules.

The terminal alkyne moiety of this compound serves as a versatile handle for carbon-carbon bond formation, enabling the construction of intricate molecular skeletons. A variety of powerful coupling reactions can be employed to elaborate the alkyne terminus, leading to more complex structures.

Key reactions involving the terminal alkyne include:

Sonogashira Coupling: This palladium-copper co-catalyzed reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides, providing a direct route to substituted alkynes.

Glaser-Hay Coupling: This copper-catalyzed oxidative coupling of terminal alkynes leads to the formation of symmetric 1,3-diynes, which can be valuable precursors for conjugated systems.

Alkyne Metathesis: This reaction allows for the redistribution of alkyne fragments, enabling the synthesis of new internal alkynes from terminal ones.

Cyclotrimerization: The transition metal-catalyzed cyclotrimerization of alkynes offers a direct pathway to substituted benzene (B151609) rings, allowing for the rapid construction of aromatic systems. oup.com

These reactions, summarized in the table below, highlight the potential of this compound as a foundational element in the synthesis of complex organic molecules.

Reaction Type Catalyst/Reagents Product Type Significance in Molecular Architecture
Sonogashira CouplingPd catalyst, Cu co-catalyst, baseAryl/Vinyl-substituted alkynesExtension of conjugation, connection of molecular fragments
Glaser-Hay CouplingCu salt, oxidant, baseSymmetrical 1,3-diynesFormation of conjugated diyne systems
Alkyne MetathesisTransition metal catalysts (e.g., Mo, W)Internal alkynesSkeletal rearrangement and diversification
CyclotrimerizationTransition metal catalysts (e.g., Co, Rh)Substituted benzenesRapid assembly of aromatic cores

The alkyne functional group is a key feature in numerous biologically active natural products and synthetic pharmaceuticals. nih.gov Its presence suggests that this compound could serve as a valuable precursor in medicinal chemistry. The terminal alkyne is particularly useful for its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netchemistryviews.org This reaction allows for the efficient and specific ligation of the alkyne with an azide-containing molecule to form a stable triazole ring. nih.govresearchgate.net This strategy is widely employed for the construction of complex molecular scaffolds with potential applications in drug discovery and chemical biology. nih.govresearchgate.net

Synthetic Strategy Key Reaction Resulting Moiety Application in Bioactive Molecules
Click ChemistryCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,4-Disubstituted 1,2,3-triazoleLinking molecular fragments, creating stable heterocyclic scaffolds. nih.govresearchgate.net
Direct IncorporationUtilization of the alkyne in multi-step synthesesVaried complex structuresBuilding blocks for natural product analogues and novel pharmacophores. nih.govkhanacademy.org
Bioorthogonal LabelingReaction with azide-tagged biomoleculesCovalently modified biomoleculesVisualization and study of biological processes. nih.gov

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and materials science. acs.org this compound possesses two functional groups that are amenable to such modifications.

The terminal alkyne can be functionalized through a variety of reactions, including hydrofunctionalization and difunctionalization, to introduce new atoms or groups across the triple bond. acs.orgnih.gov This allows for the precise tuning of the molecule's properties. Moreover, electrochemical methods have been developed for the late-stage alkynylation of complex molecules, highlighting the versatility of the alkyne group in modern synthetic chemistry. acs.org

The benzylic ether linkage also presents opportunities for late-stage modification. Benzyl (B1604629) ethers can be cleaved under specific and often mild conditions, such as catalytic hydrogenolysis (H₂/Pd-C), to unmask a hydroxyl group. youtube.comyoutube.comyoutube.com This deprotection strategy is highly valuable as it is often compatible with a wide range of other functional groups, including the alkyne present in this compound. organic-chemistry.orgorganic-chemistry.org This allows for the strategic revealing of a reactive hydroxyl group at a desired point in a synthetic sequence.

Functional Group Functionalization Strategy Typical Reagents/Conditions Outcome
Terminal AlkyneHydroarylationPd and Cu co-catalysis, arylboronic acidsStereodefined trisubstituted alkenes. rsc.org
Terminal AlkyneReductive CouplingCo-catalysis, alkyl iodidesZ-selective 1,2-disubstituted alkenes. researchgate.net
Benzylic EtherHydrogenolysisH₂, Pd/CCleavage to an alcohol and toluene (B28343). youtube.comyoutube.com
Benzylic EtherOxidative CleavageDDQ, photoirradiationCleavage to an alcohol and benzaldehyde. organic-chemistry.org
Benzylic EtherLewis Acid CleavageBCl₃·SMe₂Selective cleavage in the presence of other protecting groups. organic-chemistry.org

Integration in Materials Science Applications

The structural features of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of functional polymers and the construction of supramolecular assemblies.

Terminal alkynes are versatile monomers for the synthesis of a wide range of functional polymers. oup.comnumberanalytics.com The reactivity of the alkyne triple bond allows for its participation in various polymerization reactions, leading to materials with unique electronic, optical, and mechanical properties. oup.comnumberanalytics.com

Methods for polymerizing alkyne-containing monomers include:

Alkyne-Azide Click Polymerization: This highly efficient and atom-economical reaction can be used to create polytriazoles, a class of polymers with interesting properties. oup.comdigitellinc.com

Sonogashira Polycoupling: The polymerization of terminal alkynes with aryl dihalides via Sonogashira coupling is a powerful method for synthesizing poly(aryleneethynylene)s (PAEs), which are important conjugated polymers. oup.com

Alkyne Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization of diynes can lead to the formation of unsaturated polymers. numberanalytics.com

Cyclotrimerization Polymerization: The polycyclotrimerization of monomers containing multiple alkyne groups can produce hyperbranched aromatic polymers. oup.com

The presence of the benzyloxy group in this compound could also impart specific properties to the resulting polymers, such as increased solubility or the potential for post-polymerization modification via cleavage of the ether bond.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its aromatic ring, alkyl chain, and ether linkage, suggests its potential as a building block for self-assembling systems.

Poly(benzyl ether) dendrons and dendrimers are known to be effective gelators, forming supramolecular gels in various solvents. rsc.orgrsc.org The self-assembly is driven by a combination of interactions, including π-π stacking of the aromatic rings and van der Waals interactions between the alkyl chains. rsc.org Similarly, molecules with long alkyl chains attached to aromatic cores can self-assemble on surfaces to form ordered two-dimensional structures. rylene-wang.com The balance between intermolecular interactions and molecule-substrate interactions can lead to the formation of diverse patterns, such as lamellar or honeycomb structures. rylene-wang.com The alkyne group could also participate in directing the self-assembly through specific interactions or could be used to covalently capture the assembled structure.

The ability of crown ethers and other macrocycles to form host-guest complexes and self-assemble in aqueous and organic media further illustrates the principles that could govern the supramolecular behavior of molecules like this compound. nih.govmdpi.com

Role in Chemical Biology and Bioimaging via Derivatization

The chemical compound This compound emerges as a molecule of significant interest in the realm of advanced chemical science, particularly in the fields of chemical biology and bioimaging. Its utility stems from its unique structural features: a terminal alkyne group, a long lipophilic alkyl chain, and a benzyloxy moiety. These components make it a versatile scaffold for the synthesis of sophisticated molecular probes designed to investigate complex biological systems.

The terminal alkyne (C≡CH) is the cornerstone of its application in chemical biology, serving as a reactive handle for bioorthogonal "click" chemistry reactions. wm.edunih.govresearchgate.net This class of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing a complementary azide (B81097) group. researchgate.netacs.orgnih.gov These reactions are termed "bioorthogonal" because they proceed with high efficiency under physiological conditions (in aqueous environments, at neutral pH, and at ambient temperature) without interfering with or being affected by the vast array of functional groups present in biological systems. biorxiv.org This high degree of specificity is crucial for cleanly labeling and visualizing biomolecules within the complex milieu of living cells, tissues, and even whole organisms.

The derivatization of this compound typically involves the attachment of a reporter group, such as a fluorophore or an affinity tag, to its terminal alkyne. This transforms the parent compound into a powerful tool for biological investigation. For instance, by "clicking" a fluorescent dye onto the alkyne, researchers can create a probe for bioimaging applications. The long alkyl chain of this compound suggests that such probes would likely exhibit an affinity for lipid-rich environments, such as cell membranes or lipid droplets.

One hypothetical derivatization could involve the reaction of this compound with an azide-modified fluorophore, such as an azide-containing coumarin (B35378) or rhodamine derivative. The resulting fluorescent probe could then be used in fluorescence microscopy to visualize and track the dynamics of lipid structures within living cells. Similarly, attachment of a biotin (B1667282) azide derivative would yield a biotinylated version of the molecule. This affinity-tagged probe could be used in chemoproteomic workflows to identify and isolate proteins that interact with this type of long-chain lipid-like molecule.

The general scheme for such a derivatization via CuAAC is as follows:

This compound + N₃-Reporter → Triazole-linked-Reporter-Probe

Where the reporter can be a fluorophore for bioimaging or an affinity tag like biotin for pull-down assays.

The benzyloxy group on the this compound backbone offers an additional site for modification, further expanding its potential in probe design. This group could be functionalized to alter the probe's solubility, introduce a second reporter group for multimodal imaging, or attach a targeting ligand to direct the probe to a specific subcellular location or cell type.

Q & A

Q. What experimental designs mitigate scalability challenges in this compound synthesis?

  • Methodological Answer :
  • Flow Chemistry : Optimize residence time and catalyst loading in continuous reactors .
  • Green Chemistry Metrics : Calculate E-factors to minimize waste in large-scale batches .
  • Process Analytical Technology (PAT) : Use inline Raman spectroscopy for real-time monitoring .

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